molecular formula C12H12O3 B14471971 2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- CAS No. 71443-23-7

2H-Pyran-3(6H)-one, 6-(phenylmethoxy)-

Cat. No.: B14471971
CAS No.: 71443-23-7
M. Wt: 204.22 g/mol
InChI Key: UNPBOKOHBYYYFV-UHFFFAOYSA-N
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Description

2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- is a heterocyclic organic compound that features a pyran ring with a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- can be achieved through several methods. One notable method involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant. This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% . Another method involves oxidative gold catalysis, where an α-oxo gold carbene intermediate is formed upon gold-catalyzed oxidation of alkynes, leading to the formation of polycyclic 2H-pyran-3(6H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 6-hydroxy-2H-pyran-3(6H)-ones and polycyclic 2H-pyran-3(6H)-ones .

Scientific Research Applications

2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For example, in the laccase-catalyzed oxidation, the compound undergoes selective oxidation to form 6-hydroxy-2H-pyran-3(6H)-ones

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- is unique due to its phenylmethoxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

CAS No.

71443-23-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-phenylmethoxy-2H-pyran-5-one

InChI

InChI=1S/C12H12O3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,12H,8-9H2

InChI Key

UNPBOKOHBYYYFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=CC(O1)OCC2=CC=CC=C2

Origin of Product

United States

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